molecular formula C11H20O2 B3386247 2-Furanol, tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)- CAS No. 71735-73-4

2-Furanol, tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)-

Cat. No.: B3386247
CAS No.: 71735-73-4
M. Wt: 184.27 g/mol
InChI Key: XMUFJLLRDCVSDT-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furanol, tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)- is a chemical compound with the molecular formula C11H20O2. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a tetrahydrofuran ring substituted with a methyl group and a 4-methyl-3-penten-1-yl group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Furanol, tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)- involves the catalytic hydrogenation of 2-furanmethanol. In this process, 2-furanmethanol is subjected to hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions. This reaction results in the reduction of the furan ring to a tetrahydrofuran ring, yielding the desired compound .

Industrial Production Methods

Industrial production of 2-Furanol, tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)- typically involves large-scale catalytic hydrogenation processes. These processes are carried out in specialized reactors designed to handle high pressures and temperatures, ensuring efficient conversion of starting materials to the target compound. The use of continuous flow reactors and advanced catalytic systems enhances the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Furanol, tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is commonly employed.

    Substitution: Reagents such as alkyl halides and nucleophiles like sodium hydride (NaH) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of substituted tetrahydrofuran derivatives.

Scientific Research Applications

2-Furanol, tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Furanol, tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furanol, tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tetrahydrofuran ring with a 4-methyl-3-penten-1-yl group makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound '2-Furanol, tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)-' involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product.", "Starting Materials": [ "4-methyl-3-penten-1-ol", "2-methyl-2-butene", "sodium borohydride", "acetic acid", "sodium hydroxide", "tetrahydrofuran", "methyl iodide", "palladium on carbon" ], "Reaction": [ "Step 1: 4-methyl-3-penten-1-ol is reacted with sodium borohydride in the presence of acetic acid to form 4-methyl-3-penten-1-ol borane complex.", "Step 2: The borane complex is then reacted with 2-methyl-2-butene to form 5-(4-methyl-3-penten-1-yl)-1,3-cyclohexadiene.", "Step 3: The cyclohexadiene is then hydrogenated using palladium on carbon as a catalyst to form tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)-2-furanol.", "Step 4: The final step involves the reaction of tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)-2-furanol with methyl iodide in the presence of sodium hydroxide to form the desired product, 2-Furanol, tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)-." ] }

CAS No.

71735-73-4

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(2S,5R)-5-methyl-5-(4-methylpent-3-enyl)oxolan-2-ol

InChI

InChI=1S/C11H20O2/c1-9(2)5-4-7-11(3)8-6-10(12)13-11/h5,10,12H,4,6-8H2,1-3H3/t10-,11+/m0/s1

InChI Key

XMUFJLLRDCVSDT-WDEREUQCSA-N

Isomeric SMILES

CC(=CCC[C@@]1(CC[C@H](O1)O)C)C

SMILES

CC(=CCCC1(CCC(O1)O)C)C

Canonical SMILES

CC(=CCCC1(CCC(O1)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Furanol, tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)-
Reactant of Route 2
2-Furanol, tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)-
Reactant of Route 3
2-Furanol, tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)-
Reactant of Route 4
2-Furanol, tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)-
Reactant of Route 5
2-Furanol, tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)-
Reactant of Route 6
2-Furanol, tetrahydro-5-methyl-5-(4-methyl-3-penten-1-yl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.